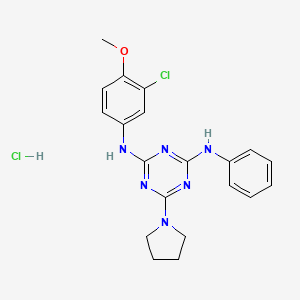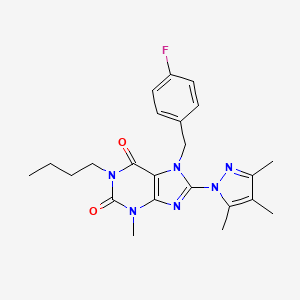![molecular formula C16H13FN4OS B2410659 N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097890-07-6](/img/structure/B2410659.png)
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound featuring a benzothiophene ring, a pyridazine ring, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the benzothiophene and pyridazine intermediates. The key steps include:
Formation of the Benzothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination is often carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Azetidine Ring: This involves the cyclization of suitable precursors, often under high-pressure conditions.
Coupling of the Benzothiophene and Pyridazine Rings: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study biological processes or as a tool in chemical biology.
Mécanisme D'action
The mechanism of action of N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine: shares structural similarities with other benzothiophene and pyridazine derivatives.
5-Fluoro-1-benzothiophene-2-carboxylic acid: A simpler benzothiophene derivative.
Pyridazine-3-amine: A simpler pyridazine derivative.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties not found in simpler analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c17-11-3-4-13-10(6-11)7-14(23-13)16(22)21-8-12(9-21)19-15-2-1-5-18-20-15/h1-7,12H,8-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPJPOJCUUEIGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)NC4=NN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2410577.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2410578.png)




![ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410587.png)
![3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2410589.png)

![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2410592.png)

![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)

![2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2410598.png)
